molecular formula C7H16O2S2 B12849310 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane

3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane

Cat. No.: B12849310
M. Wt: 196.3 g/mol
InChI Key: YOAXPOILRZHYDA-UHFFFAOYSA-N
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Description

3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a complex organic compound with a unique structure that includes a sulfanylidene group and a lambda6-sulfane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves multiple steps. One common method starts with the preparation of 3,3-dimethylbutan-2-ol, which is then subjected to various chemical reactions to introduce the oxo and sulfanylidene groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane exerts its effects involves interactions with various molecular targets. The sulfanylidene group can form bonds with metal ions, while the oxo group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutan-2-ol: A precursor in the synthesis of the target compound.

    3,3-Dimethylbutan-2-one: Another related compound with similar structural features.

Uniqueness

What sets 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane apart is its combination of functional groups, which imparts unique reactivity and potential applications. The presence of both oxo and sulfanylidene groups allows for diverse chemical interactions and makes it a versatile compound in various research and industrial contexts.

Properties

Molecular Formula

C7H16O2S2

Molecular Weight

196.3 g/mol

IUPAC Name

3,3-dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C7H16O2S2/c1-6(7(2,3)4)9-11(5,8)10/h6H,1-5H3

InChI Key

YOAXPOILRZHYDA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)OS(=O)(=S)C

Origin of Product

United States

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